Aβ1-40 Aggregation Inhibition: 4'-Ethynyl-[1,1'-biphenyl]-4-ol vs. Lead Candidate 5i
In a structure-activity relationship study of 17 ethynyl-1,1'-biphenyl derivatives, 4'-ethynyl-[1,1'-biphenyl]-4-ol (compound 5e) demonstrated approximately 67% inhibition of Aβ1-40 aggregation, compared to the most potent inhibitor 5i (4-(4-ethynylphenyl)pyridine) which achieved 79% inhibition [1]. This places the compound as the second most effective Aβ1-40 inhibitor within the screened library.
| Evidence Dimension | Aβ1-40 aggregation inhibition (% inhibition) |
|---|---|
| Target Compound Data | ~67% |
| Comparator Or Baseline | Compound 5i (4-(4-ethynylphenyl)pyridine): 79% |
| Quantified Difference | 12 percentage points lower than lead compound |
| Conditions | Anti-Aβ1-40 aggregation kinetics assay with transmission electron microscopy (TEM) validation |
Why This Matters
This quantitative inhibition data provides a benchmark for researchers evaluating 4'-ethynyl-[1,1'-biphenyl]-4-ol as a scaffold for developing anti-amyloid aggregation agents, allowing direct comparison to other ethynyl-biphenyl derivatives.
- [1] Ethynyl-1,1'-Biphenyl Derivatives as Amyloid Beta Aggregation Inhibitors. CORE. 2019. View Source
